molecular formula C13H20N2O B13432773 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

Cat. No.: B13432773
M. Wt: 220.31 g/mol
InChI Key: AUGTXAHSGJWRMA-UHFFFAOYSA-N
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Description

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a complex organic compound belonging to the class of oxazepines This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Ugi multicomponent reaction, which combines an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde, followed by an intramolecular Mitsunobu substitution . This method is operationally simple and provides high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazepine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the compound.

Scientific Research Applications

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it has been shown to have anticonvulsant activity by inhibiting neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine

InChI

InChI=1S/C13H20N2O/c1-11-3-4-13-12(9-11)10-15(6-2-5-14)7-8-16-13/h3-4,9H,2,5-8,10,14H2,1H3

InChI Key

AUGTXAHSGJWRMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)CCCN

Origin of Product

United States

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